molecular formula C11H20NO11P B13035940 2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose

2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose

Cat. No.: B13035940
M. Wt: 373.25 g/mol
InChI Key: DTSXRQWOCZUNPL-YVNCZSHWSA-N
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Description

®-2-(((2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid is a complex organic compound with significant biochemical relevance This compound features a tetrahydropyran ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable dihydroxy or hydroxycarbonyl compounds.

    Introduction of the Acetamido Group: This step often involves the acylation of an amine precursor with acetic anhydride or acetyl chloride.

    Hydroxylation and Hydroxymethylation: These steps involve the selective introduction of hydroxy groups and a hydroxymethyl group, which can be achieved through oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine under suitable conditions.

    Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phosphates or phosphonates.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Metabolic Studies: Used in studies of metabolic pathways involving phosphorylated sugars.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or metabolic pathways.

    Diagnostic Agents: Used in the development of diagnostic agents for detecting enzyme activity.

Industry

    Biotechnology: Used in the production of biotechnological products involving enzymatic reactions.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(((2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl)oxy)butanoic acid: Similar structure with an additional carbon in the side chain.

    ®-2-(((2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl)oxy)ethanoic acid: Similar structure with one less carbon in the side chain.

Uniqueness

The uniqueness of ®-2-(((2R,3R,4R,5S,6R)-3-Acetamido-5-hydroxy-6-(hydroxymethyl)-2-(phosphonooxy)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H20NO11P

Molecular Weight

373.25 g/mol

IUPAC Name

(2R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phosphonooxyoxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C11H20NO11P/c1-4(10(16)17)21-9-7(12-5(2)14)11(23-24(18,19)20)22-6(3-13)8(9)15/h4,6-9,11,13,15H,3H2,1-2H3,(H,12,14)(H,16,17)(H2,18,19,20)/t4-,6-,7-,8-,9-,11-/m1/s1

InChI Key

DTSXRQWOCZUNPL-YVNCZSHWSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)C

Origin of Product

United States

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